2,2-Diphenylethylamine
Overview
Description
2,2-Diphenylethylamine is an organic compound with the formula (C6H5)2CHCH2NH2 . It is used as a precursor for the synthesis of (S)- and ®-1-(1,2-diphenylethyl)piperidine .
Synthesis Analysis
2,2-Diphenylethylamine can be synthesized from the reduction of benzyl cyanide with sodium in ethanol . Other synthetic methods include benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis
The molecular structure of 2,2-Diphenylethylamine is represented by the linear formula (C6H5)2CHCH2NH2 . It has a molecular weight of 197.28 .Chemical Reactions Analysis
2,2-Diphenylethylamine is used as a precursor for the synthesis of (S)- and ®-1-(1,2-diphenylethyl)piperidine . More research is needed to fully understand the chemical reactions involving 2,2-Diphenylethylamine.Physical And Chemical Properties Analysis
2,2-Diphenylethylamine is a solid substance with a melting point of 48-49 °C (lit.) . It has a molecular weight of 197.28 .Scientific Research Applications
Application 1: Synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 2,2-Diphenylethylamine is used as a fragment in the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) commonly used worldwide .
- Methods of Application or Experimental Procedures: The synthesis involves a coupling between naproxen and 2,2-diphenylethylamine via amide bond formation . This is achieved using N,N’-dicyclohexylcarbodiimide (DCC)-mediated coupling .
- Results or Outcomes: The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
Application 2: Synthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 2,2-Diphenylethylamine is used in the eco-friendly mechanosynthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide . This compound is a bio-functional hybrid molecule .
- Methods of Application or Experimental Procedures: The synthesis involves a reaction between 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride . The process is carried out using a ball mill, which is a type of grinder used to grind and blend materials for use in mineral dressing processes .
- Results or Outcomes: The resulting compound was meticulously characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .
Application 3: Synthesis of 4-Aryl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 2,2-Diphenylethylamine is a cornerstone in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives . These derivatives are inspired by the natural alkaloids Cherylline, Latifine, Nomefensine, Dichlofensine, and others . They represent very rare natural 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloids which are of interest because of their broad spectrum of biological activities .
- Methods of Application or Experimental Procedures: The synthesis involves the use of 2,2-diphenylethylamine as a key building block . The exact methods and procedures can vary depending on the specific derivative being synthesized .
- Results or Outcomes: The resulting 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities such as antagonistic, antibacterial, antiplasmodial, estrogen agonist/antagonist, and serotonin (5-HT) re-uptake .
Safety And Hazards
properties
IUPAC Name |
2,2-diphenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMTUVIKZRXSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192732 | |
Record name | 2,2-Diphenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylethylamine | |
CAS RN |
3963-62-0 | |
Record name | 2,2-Diphenylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3963-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3963-62-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,2-Diphenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIPHENYLETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XQD7X5YXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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